

# CCT251545: A Technical Guide to its Selectivity Profile and Mechanism of Action

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## Compound of Interest

Compound Name: CCT251545

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This document provides an in-depth technical overview of **CCT251545**, a potent and selective chemical probe for the Mediator complex-associated kinases, Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). **CCT251545** was initially discovered as a small-molecule inhibitor of the WNT signaling pathway through a high-throughput cell-based screen.<sup>[1][2][3]</sup> It is an orally bioavailable compound that has demonstrated utility in exploring the roles of CDK8 and CDK19 in human disease and has shown anti-tumor activity in preclinical models.<sup>[1][2][4][5]</sup>

## Selectivity and Potency Profile

**CCT251545** is a high-affinity ligand for CDK8 and CDK19, acting as an ATP-competitive inhibitor.<sup>[3][6]</sup> Its potent inhibitory activity against these primary targets translates to strong suppression of WNT pathway signaling in cellular assays. While highly selective, a broad kinase screen has identified a limited number of off-target kinases that are inhibited at higher concentrations.

## On-Target Activity

The potency of **CCT251545** has been quantified through various biochemical and cell-based assays. It demonstrates nanomolar efficacy in inhibiting its primary targets, CDK8 and CDK19, and the downstream WNT signaling pathway.

Target/Assay	Assay Type	IC50 Value (nM)	Reference
WNT Signaling	Cell-based (7dF3 cells)	5	[1][2][4][7]
CDK19	Biochemical (Reporter Displacement)	6	[6]
CDK8	Biochemical (Reporter Displacement)	7	[6]
pSTAT1-Ser727 Inhibition	Cell-based	9	[6]
WNT Signaling	Cell-based (COLO205-F1756)	0.035	[1]

## Off-Target Selectivity Profile

The selectivity of **CCT251545** was assessed against a broad panel of kinases and other protein targets. It exhibits greater than 100-fold selectivity for CDK8/19 over 291 other kinases. [1][3][8][9] A screen of 293 kinases at a 1  $\mu$ M concentration showed that only six were inhibited by more than 50%. [6] The IC50 values for confirmed off-target hits are summarized below.

Off-Target Kinase	IC50 Value (nM)	Reference
PRKCQ	122	[6]
GSK3 $\alpha$	462	[1][6]
GSK3 $\beta$	690	[1][6]

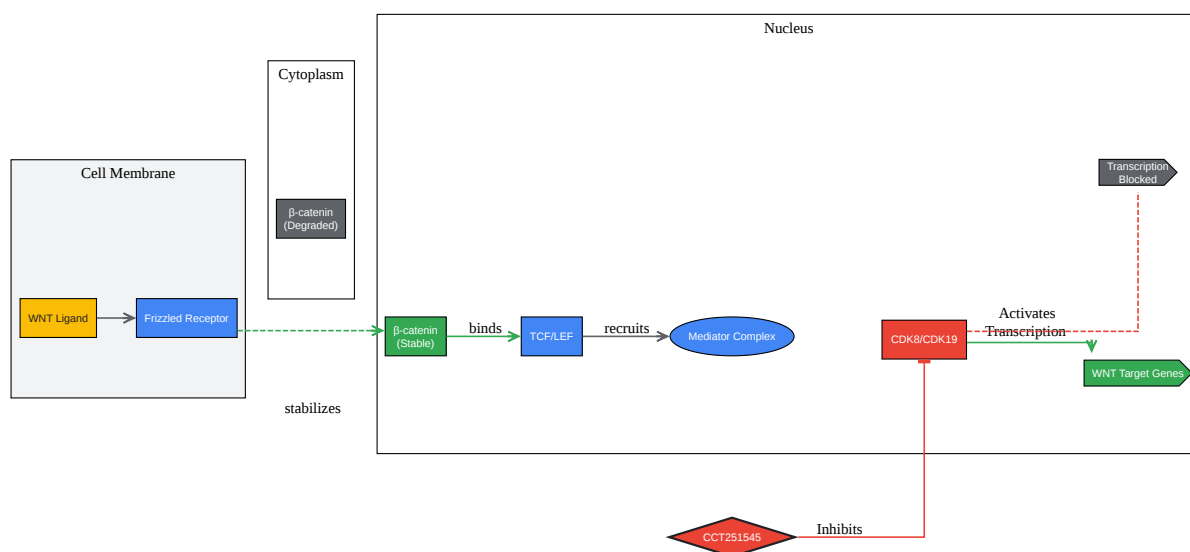
Other Off-Targets	IC50 Value ( $\mu$ M)	Reference
5-HT transporter (h)	3.6	[6]
k(KOP)	4.4	[6]
Tankyrase 2 (TNKS2)	15.0	[7]

## Mechanism of Action and Signaling Pathways

**CCT251545** inhibits the kinase activity of CDK8 and CDK19, which are components of the Mediator complex. This complex plays a crucial role in regulating transcription by RNA polymerase II. By inhibiting CDK8/19, **CCT251545** modulates the expression of genes regulated by multiple signaling pathways, most notably the WNT pathway.<sup>[1][2][3]</sup> It also affects the phosphorylation of other key transcription factors, such as STAT1.<sup>[1][3][8]</sup>

### WNT Signaling Pathway Inhibition

In the canonical WNT pathway, the binding of WNT ligands to Frizzled receptors leads to the stabilization of  $\beta$ -catenin, which then translocates to the nucleus. In the nucleus,  $\beta$ -catenin associates with TCF/LEF transcription factors to drive the expression of target genes. CDK8, as part of the Mediator complex, is recruited to these sites and is thought to regulate transcriptional output. **CCT251545** inhibits CDK8/19 kinase activity, leading to the suppression of WNT target gene expression.

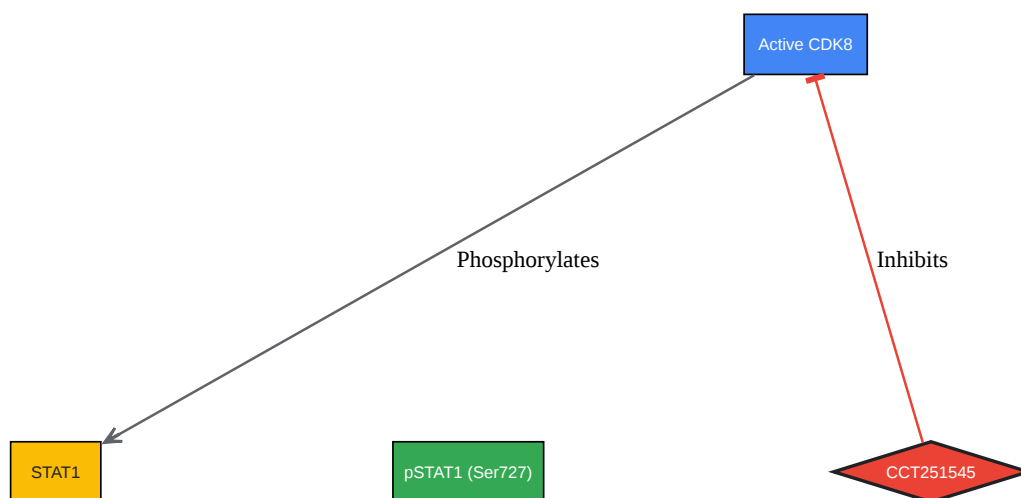


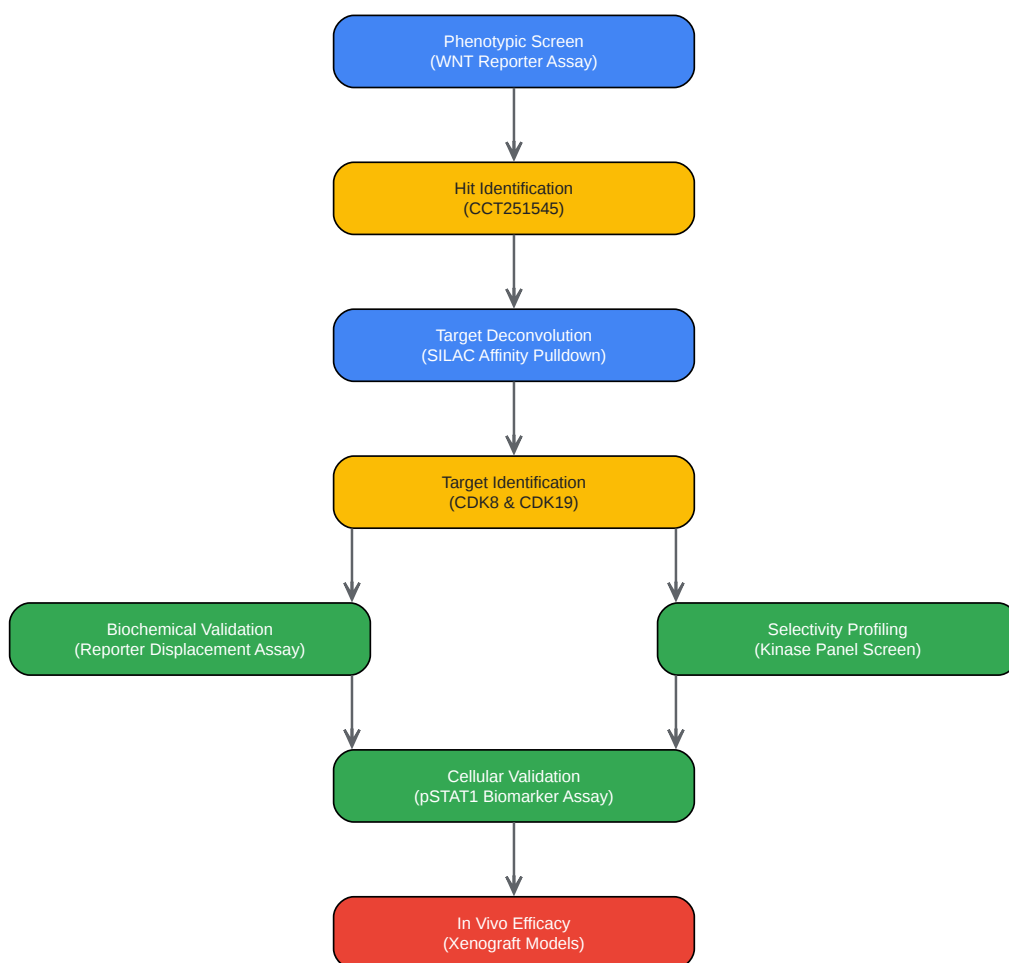
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Caption: **CCT251545** inhibits CDK8/19, blocking WNT target gene transcription.

## STAT1 Phosphorylation Biomarker

The phosphorylation of STAT1 at serine 727 (STAT1-Ser727) has been identified as a robust pharmacodynamic biomarker of CDK8 kinase activity.[3][8] Inhibition of CDK8/19 by **CCT251545** leads to a measurable decrease in the levels of phosphorylated STAT1-Ser727, which can be used to confirm target engagement in both in vitro and in vivo settings.[3][8][10]





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